2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
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Overview
Description
2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound with a fused bicyclic structure. It is known for its potential pharmacological properties and is used in various scientific research applications. The compound has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves a one-pot microwave-assisted green synthesis. This method uses two components in a substoichiometric quantity of water under microwave conditions. The reaction is conducted through DFT optimization and single crystal X-ray diffraction . Another method involves the regioselective 1,3-dipolar cycloaddition of imidazolidin-4-ones, aldehydes, and nitroalkenes in a single pot, producing highly functionalized pyrrolo[1,2-c]imidazol-1-ones in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s fused bicyclic structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nickel catalysts for cyclization, amido-nitriles for forming disubstituted imidazoles, and various aldehydes and nitroalkenes for cycloaddition reactions .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and highly functionalized pyrrolo[1,2-c]imidazol-1-ones. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various functional molecules and heterocyclic compounds.
Medicine: It is investigated for its pharmacological properties, including its role as a VDR signaling regulator, which can influence autophagy and apoptosis
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the modulation of VDR signaling pathways. This modulation can regulate tumor-related signal transduction and protect against microbial infections . The compound interacts with molecular targets such as the VDR promoter, leading to increased promoter activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[1,2-c]imidazol-1-one: Similar in structure but may have different substituents.
Imidazol[1,5-a]indole-1,3-diones: These compounds share a similar fused bicyclic structure but differ in their specific functional groups and applications.
Pyrrolo[1,2-c]imidazoles: These compounds are structurally related and often used in similar research applications.
Uniqueness
2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-3-6-12-8-11-7-4-5-9(11)10(12)13/h9H,2-8H2,1H3 |
InChI Key |
OZFQPRQWLHNZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN2CCCC2C1=O |
Origin of Product |
United States |
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